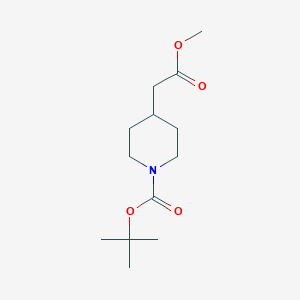

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFSCQGCEAKLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363831 | |

| Record name | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175213-46-4 | |

| Record name | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a bifunctional organic compound of significant interest to the pharmaceutical and life sciences industries. Characterized by a piperidine scaffold functionalized with a methoxycarbonylmethyl group and a tert-butoxycarbonyl (Boc) protected nitrogen, this molecule serves as a versatile and high-value building block in organic synthesis. Its structural features—a stable yet readily deprotected amine and a modifiable ester group—make it an ideal intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol with mechanistic insights, and a detailed exploration of its critical applications, most notably as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to a Versatile Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, also known by synonyms such as Methyl 1-Boc-4-piperidineacetate, leverages this core structure.[1][2]

Its utility is rooted in two key functional groups:

-

The N-Boc Group: The tert-butoxycarbonyl group serves as an essential protecting group for the piperidine nitrogen. This group is exceptionally stable under a wide range of reaction conditions, yet it can be selectively and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine for subsequent functionalization.[3] This orthogonal control is fundamental in multi-step synthetic campaigns.

-

The Methyl Acetate Side Chain: The ester functionality provides a reactive handle for various chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can participate in other C-C bond-forming reactions.

This dual functionality makes the molecule a cornerstone intermediate for building complex libraries of compounds for drug screening and for the targeted synthesis of advanced pharmaceutical ingredients.

Physicochemical and Spectroscopic Profile

Accurate identification and quality control are paramount in chemical synthesis. The following tables summarize the key physical properties and expected spectroscopic signatures for this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | [2] |

| CAS Number | 175213-46-4 | [2][4] |

| Molecular Formula | C₁₃H₂₃NO₄ | [2][4] |

| Molecular Weight | 257.33 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in organic solvents (e.g., chloroform, DMF, diethyl ether); insoluble in water. | [1] |

Expected Spectroscopic Signatures

While experimental data can vary slightly based on instrumentation and conditions, the structural features of the molecule lead to predictable spectroscopic signals.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperidine ring protons (complex multiplets, ~1.1-2.8 ppm), the methylene protons of the acetate side chain (~2.2 ppm, doublet), and the methyl ester protons (~3.6 ppm, singlet, 3H). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm), the Boc carbonyl carbon (~155 ppm), the ester carbonyl carbon (~172 ppm), the methoxy carbon (~51 ppm), and distinct signals for the carbons of the piperidine ring. |

| Mass Spec (ESI-MS) | A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 258.17, confirming the molecular weight. |

Synthesis and Mechanistic Considerations

Strategic Approach: Esterification

A robust and widely applicable method for synthesizing tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 157688-46-5).[5][6][7] This approach is favored due to the commercial availability of the starting acid and the straightforward, high-yielding nature of the reaction.

The causality behind this choice is clear: the reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by methanol. The Boc-protected nitrogen remains unreactive under these mildly acidic conditions, ensuring the integrity of the core structure.

Synthesis Workflow Diagram

Sources

- 1. chembk.com [chembk.com]

- 2. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4 | CID 1514280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate (2120439-13-4) for sale [vulcanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 157688-46-5|2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate structure and properties

An In-Depth Technical Guide to Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Abstract

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, also known as Methyl 1-Boc-4-piperidineacetate, is a pivotal bifunctional molecule widely employed in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its structure, physicochemical properties, spectroscopic profile, synthesis, and applications. With a piperidine core protected by a tert-butoxycarbonyl (Boc) group and a methyl ester side chain, this compound serves as a versatile building block for constructing complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutics, including its role as a scaffold and a key component in PROTAC (Proteolysis Targeting Chimera) linkers. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this high-value chemical intermediate.

Introduction and Strategic Importance

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals due to its ability to confer favorable properties such as improved solubility, metabolic stability, and target affinity. Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate combines this essential heterocyclic core with two orthogonal functionalities, making it a strategically important intermediate.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen provides robust protection under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions. This allows for sequential and controlled functionalization of the nitrogen atom.

-

The Methyl Ester Side Chain: The 2-methoxy-2-oxoethyl group at the 4-position offers a reactive handle for various chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in coupling reactions, providing a gateway to diverse molecular modifications.

The combination of these features in a single molecule allows for a modular approach to synthesis, enabling the systematic exploration of chemical space in drug development programs.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in a laboratory setting.

-

IUPAC Name: tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate[1]

-

Common Synonyms: Methyl 1-Boc-4-piperidineacetate, N-Boc-piperidin-4-yl-acetic acid methyl ester, 4-Methoxycarbonylmethyl-piperidine-1-carboxylic acid tert-butyl ester[1]

-

CAS Number: 175213-46-4[1]

The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |

| Molecular Weight | 257.33 g/mol | [1][2] |

| Appearance | Colorless or light yellow liquid | [3] |

| Solubility | Soluble in organic solvents (chloroform, DMF, diethyl ether); insoluble in water. | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OC | [1] |

| InChIKey | ADFSCQGCEAKLOE-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The most direct and common synthesis of tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves the esterification of its corresponding carboxylic acid precursor, 1-Boc-piperidine-4-acetic acid. This method is reliable and scalable, making it suitable for both academic research and industrial production.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis via a classic Fischer esterification, chosen for its simplicity and use of inexpensive reagents.

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperidine-4-acetic acid (1.0 eq).

-

Dissolution: Add anhydrous methanol (MeOH) in sufficient volume to fully dissolve the starting material (approx. 5-10 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 1-2 mol%) to the stirring solution. The addition is exothermic and should be done slowly.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting acid spot.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic catalyst and any unreacted starting material.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc) (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil is often pure enough for subsequent steps. If necessary, further purification can be achieved by column chromatography on silica gel.

Causality Explanation: The use of a strong acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, which acts as both the nucleophile and the medium, pushing the equilibrium towards the product side according to Le Châtelier's principle.

Caption: Role as a versatile scaffold in multi-step synthesis.

Spectroscopic Analysis

Structural confirmation is typically achieved through a combination of NMR, IR, and mass spectrometry.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.10 (br s, 2H): Protons on the piperidine ring adjacent to the nitrogen (axial).

-

δ 3.67 (s, 3H): Methyl protons of the ester group.

-

δ ~2.70 (t, 2H): Protons on the piperidine ring adjacent to the nitrogen (equatorial).

-

δ 2.20 (d, 2H): Methylene protons alpha to the ester carbonyl.

-

δ ~1.95 (m, 1H): Methine proton at the 4-position of the piperidine ring.

-

δ ~1.70 (d, 2H): Piperidine ring protons.

-

δ 1.45 (s, 9H): Protons of the tert-butyl group.

-

δ ~1.15 (m, 2H): Piperidine ring protons.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~173.0 (C=O, ester).

-

δ ~154.8 (C=O, carbamate).

-

δ ~79.5 (quaternary carbon of Boc group).

-

δ ~51.6 (OCH₃).

-

δ ~44.0 (piperidine CH₂ adjacent to N).

-

δ ~41.0 (CH₂ alpha to ester).

-

δ ~35.0 (piperidine CH at C4).

-

δ ~32.0 (piperidine CH₂).

-

δ 28.4 (CH₃ of Boc group).

-

-

Mass Spectrometry (ESI+):

-

m/z 258.1 [M+H]⁺, 280.1 [M+Na]⁺.

-

Safety and Handling

While not acutely toxic, standard laboratory precautions should be observed when handling this compound.

-

Hazard Identification: May cause skin, eye, and respiratory irritation. [4]* Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a cornerstone intermediate for modern synthetic and medicinal chemistry. Its well-defined structure, featuring a protected nitrogen and a modifiable side chain, provides a robust platform for the synthesis of complex molecular targets. From fundamental academic research to the industrial-scale development of next-generation pharmaceuticals like PROTACs, this compound's versatility and strategic value are undisputed. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working at the forefront of drug discovery.

References

-

PubChem. tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate . National Center for Biotechnology Information. [Link]

-

ChemBK. N-BOC-4-PIPERIDINE ACETIC ACID METHYL ESTER - Introduction . [Link]

-

PubChem. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate . National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate . National Center for Biotechnology Information. [Link]

-

UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE . [Link]

-

Capot Chemical. MSDS of tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate . [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . [Link]

-

Fchemicals Limited. t-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate . [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q . [Link]

-

Supporting Information. Characterization Data of the Products . [Link]

Sources

- 1. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4 | CID 1514280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | C13H21NO4 | CID 10377658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 1-Boc-4-piperidineacetate (CAS 175213-46-4): A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Crucial Linker in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-based inhibition to a novel event-driven pharmacology. PROTACs are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The elegant design of a PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two entities. While the choice of ligands determines the target and the E3 ligase, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.

This technical guide focuses on the chemical compound with CAS number 175213-46-4, formally known as tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, and commonly referred to as Methyl 1-Boc-4-piperidineacetate. This molecule has emerged as a valuable building block in the synthesis of PROTACs, primarily serving as a rigid and versatile linker component. Its piperidine core imparts conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation of the target protein.

This document will provide a comprehensive overview of the chemical and physical properties of Methyl 1-Boc-4-piperidineacetate, its synthesis and characterization, its strategic application in PROTAC design, and considerations for its use in drug development.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a PROTAC linker is paramount for the rational design of effective protein degraders. These properties influence solubility, cell permeability, and the overall druglikeness of the final PROTAC molecule.

| Property | Value | Source |

| CAS Number | 175213-46-4 | N/A |

| Molecular Formula | C13H23NO4 | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| IUPAC Name | tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | [1] |

| Synonyms | Methyl 1-Boc-4-piperidineacetate, N-Boc-Piperidin-4-yl-acetic acid methyl ester | [2] |

| XLogP3 | 1.7 | [1] |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

The structure of Methyl 1-Boc-4-piperidineacetate features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a methyl acetate group. The Boc protecting group is a common feature in organic synthesis, allowing for the controlled manipulation of the piperidine nitrogen's reactivity. The methyl ester provides a handle for further chemical modification, typically through hydrolysis to the corresponding carboxylic acid, which can then be coupled to a ligand for the POI or the E3 ligase.

Synthesis and Quality Control

Illustrative Synthetic Pathway

Caption: Illustrative synthetic workflow for Methyl 1-Boc-4-piperidineacetate.

Experimental Protocol: A General Approach

Step 1: N-Boc Protection of Piperidine-4-acetic acid

-

Dissolve piperidine-4-acetic acid in a suitable solvent system, such as a mixture of tert-butanol and water.

-

Add a base, for instance, sodium hydroxide, to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add di-tert-butyl dicarbonate ((Boc)2O).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by acidifying the mixture and extracting the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-acetic acid.

Step 2: Esterification to Methyl 1-Boc-4-piperidineacetate

-

Dissolve the N-Boc-piperidine-4-acetic acid from Step 1 in a suitable solvent such as methanol.

-

Add a catalytic amount of a strong acid, for example, sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure.

-

Extract the product with an organic solvent and wash with brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure Methyl 1-Boc-4-piperidineacetate.

Quality Control and Characterization

Ensuring the purity and structural integrity of Methyl 1-Boc-4-piperidineacetate is crucial for its successful application in PROTAC synthesis. A battery of analytical techniques should be employed for its quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, the methylene protons adjacent to the ester, and the methyl ester protons (a singlet around 3.7 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A purity of ≥95% is generally recommended for use in drug discovery applications.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the carbonyl groups of the Boc protecting group and the methyl ester.

Application in PROTAC Design and Synthesis

The primary utility of Methyl 1-Boc-4-piperidineacetate is as a linker component in the modular synthesis of PROTACs. The piperidine scaffold provides a degree of rigidity to the linker, which can be beneficial for pre-organizing the PROTAC into a conformation that is conducive to the formation of a stable and productive ternary complex.[] The length and vector of the linker are critical parameters in PROTAC design, and the acetic acid methyl ester at the 4-position of the piperidine ring provides a convenient attachment point for extension or direct conjugation to a warhead or E3 ligase ligand.

Workflow for PROTAC Synthesis using Methyl 1-Boc-4-piperidineacetate

Caption: General workflow for incorporating Methyl 1-Boc-4-piperidineacetate into a PROTAC molecule.

Protocol Outline:

-

Hydrolysis of the Methyl Ester: The methyl ester of Methyl 1-Boc-4-piperidineacetate is hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF, methanol, and water) to yield the corresponding carboxylic acid, N-Boc-piperidine-4-acetic acid.

-

First Amide Coupling: The resulting carboxylic acid is then coupled to the amine group of either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

-

Boc Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose the secondary amine.

-

Second Amide Coupling: The newly exposed amine is then coupled to the carboxylic acid functional group of the other ligand (either the POI or E3 ligase ligand, whichever was not used in the first coupling step) to complete the synthesis of the final PROTAC molecule.

-

Purification: The final PROTAC is purified using techniques such as preparative HPLC to ensure high purity for biological evaluation.

Biological Evaluation of PROTACs Incorporating Piperidine-Based Linkers

While specific biological data for PROTACs utilizing the exact Methyl 1-Boc-4-piperidineacetate linker are not prominently available in the public domain, the general principles of evaluating PROTACs with rigid linkers are well-established. The inclusion of a piperidine moiety in the linker can influence several key biological parameters.

Key Performance Indicators for PROTACs:

-

Degradation Potency (DC₅₀): The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Maximal Degradation (Dₘₐₓ): The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations.

-

Selectivity: The ability of the PROTAC to selectively degrade the target protein over other proteins.

-

Pharmacokinetics (PK) and ADME Properties: The absorption, distribution, metabolism, and excretion profile of the PROTAC, which determines its in vivo efficacy and safety.

The rigidity imparted by the piperidine linker can lead to more favorable pre-organization of the PROTAC for ternary complex formation, potentially resulting in improved DC₅₀ and Dₘₐₓ values. However, an improperly designed rigid linker can also introduce steric hindrance and prevent the formation of a productive ternary complex. Therefore, empirical optimization of the linker length and attachment points is often necessary.[4][5]

ADME and Toxicological Considerations

The ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile of a PROTAC is a critical aspect of its development as a therapeutic agent. The inclusion of a piperidine-containing linker can influence these properties.

-

Solubility and Permeability: The physicochemical properties of the linker, including its lipophilicity and polar surface area, play a significant role in the overall solubility and cell permeability of the PROTAC. The piperidine ring can increase the basicity of the molecule, which may enhance solubility at physiological pH.[6][7]

-

Metabolic Stability: The piperidine scaffold is a common motif in many approved drugs and is generally considered to be relatively metabolically stable. However, the specific substitution pattern can influence its metabolic fate. The N-Boc group is typically cleaved in vivo.

-

Toxicology: While piperidine itself has moderate acute toxicity, N-Boc protected piperidine derivatives are generally considered to have low toxicity and are widely used in medicinal chemistry.[8][9][10] However, the toxicological profile of the final PROTAC molecule will be dependent on the properties of the entire molecule, including the warhead and the E3 ligase ligand. Standard in vitro and in vivo toxicology studies are necessary to assess the safety of any new PROTAC candidate.

Conclusion and Future Perspectives

Methyl 1-Boc-4-piperidineacetate (CAS 175213-46-4) is a valuable and versatile building block for the synthesis of PROTACs. Its rigid piperidine core offers a strategic advantage in the rational design of protein degraders by providing conformational constraint to the linker, which can lead to improved efficacy. The presence of orthogonal protecting groups and a modifiable functional handle makes it an attractive component for the modular construction of PROTAC libraries.

As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily available linker building blocks like Methyl 1-Boc-4-piperidineacetate will undoubtedly increase. Future research will likely focus on the systematic exploration of the impact of such rigid linkers on PROTAC performance, including their influence on ternary complex dynamics, degradation kinetics, and in vivo pharmacology. The continued development of novel linker chemistries will be a key driver of innovation in the design of next-generation protein degraders with enhanced therapeutic potential.

References

- MedChemExpress. N-Boc-Piperidin-4-yl-acetic acid methyl ester | PROTAC Linker. [URL: https://www.medchemexpress.com/n-boc-piperidin-4-yl-acetic-acid-methyl-ester.html]

- BenchChem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. [URL: https://www.benchchem.com/pro-chem-know/a-comparative-analysis-of-piperidine-and-piperazine-linkers-in-protac-design]

- Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [URL: https://www.princeton.

- The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.

- DeSantis, J., et al. (2022).

- SciSpace. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [URL: https://typeset.

- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- BOC Sciences. Linkers for PROTAC Design. [URL: https://www.bocsci.com/linkers-for-protac-design.html]

- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- ChemicalBook. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/189321-63-9_1HNMR.htm]

- DeSantis, J., et al. (2022).

- Zhang, X., et al. (2023). Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs. Bioorganic Chemistry, 140, 106793.

- Santa Cruz Biotechnology. N-Boc-piperazine. [URL: https://www.scbt.com/p/n-boc-piperazine-112276-81-6]

- Capot Chemical. (2010). MSDS of N-Boc-3-Hydroxy piperidine.

- ChemicalBook. N-Boc-Piperidine-4-carboxylic acid methyl ester(124443-68-1) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/124443-68-1_1HNMR.htm]

- Smolecule. (2023). Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4. [URL: https://www.smolecule.

- PubChem. 1-Boc-4-Methylpiperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11321572]

- Cayman Chemical. meta-methyl 4-Anilino-1-Boc-piperidine. [URL: https://www.caymanchem.com/product/39025/meta-methyl-4-anilino-1-boc-piperidine]

- Edmondson, S. D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182-1190.

- Edmondson, S. D., et al. (2022).

- Edmondson, S. D., et al. (2022).

- Ciulli, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 64(4), 667-681.

- ChemScene. 124443-68-1 | N-Boc-piperidine-4-carboxylic acid methyl ester. [URL: https://www.chemscene.com/products/N-Boc-piperidine-4-carboxylic-acid-methyl-ester-CS-W004331.html]

- PubChem. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1514280]

- Policija. (N.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment.

- Chem-Impex. 1-Boc-4-methylpiperidine. [URL: https://www.chemimpex.com/products/1-boc-4-methylpiperidine]

- Cayman Chemical. para-methyl 4-Anilino-1-Boc-piperidine. [URL: https://www.caymanchem.com/product/39026/para-methyl-4-anilino-1-boc-piperidine]

- PubChem. 1-N-Boc-4-Piperidinecarboxylic acid methyl ester. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/392870]

- Capot Chemical. (N.d.).

- Apollo Scientific. 124443-68-1 Cas No. | Methyl piperidine-4-carboxylate, N-BOC protected. [URL: https://www.apolloscientific.co.uk/cas/124443-68-1]

- Fisher Scientific. (2025). SAFETY DATA SHEET - N-BOC-Piperidine-4-carboxylic acid.

Sources

- 1. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4 | CID 1514280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. capotchem.com [capotchem.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to N-Boc-piperidin-4-yl-acetic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of N-Boc-piperidin-4-yl-acetic acid methyl ester (CAS No: 175213-46-4), a pivotal building block in modern pharmaceutical research and drug development. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, synthesis methodologies, rigorous analytical characterization, and key applications of this versatile intermediate. The guide emphasizes not only the "how" but also the "why" behind experimental choices, offering field-proven insights to ensure scientific integrity and reproducibility. Detailed, step-by-step protocols for synthesis and purification are provided, alongside in-depth analysis of spectroscopic data (NMR, IR, and Mass Spectrometry) to facilitate unambiguous identification and quality control. Furthermore, this guide explores the role of N-Boc-piperidin-4-yl-acetic acid methyl ester in the synthesis of complex active pharmaceutical ingredients (APIs) and its emerging significance as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction: Strategic Importance in Medicinal Chemistry

N-Boc-piperidin-4-yl-acetic acid methyl ester, systematically named methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate, is a disubstituted piperidine derivative that has garnered significant attention in the pharmaceutical industry. Its structure combines several key features that make it an exceptionally useful synthetic intermediate:

-

The Piperidine Scaffold: The piperidine ring is a ubiquitous motif in a vast array of marketed drugs, particularly those targeting the central nervous system. Its saturated, heterocyclic nature allows for precise three-dimensional orientation of substituents, which is critical for optimizing drug-target interactions.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen. This allows for selective chemical transformations at other positions of the molecule without interference from the secondary amine. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, offering excellent orthogonality in multi-step syntheses.

-

The Acetic Acid Methyl Ester Moiety: The acetic acid side chain extends the piperidine core, providing a crucial point of attachment or further functionalization. The methyl ester offers a stable, yet reactive, handle that can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other coupling reactions.

This strategic combination of features makes N-Boc-piperidin-4-yl-acetic acid methyl ester a valuable starting material for constructing complex molecular architectures, contributing to the development of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 175213-46-4 | |

| Molecular Formula | C₁₃H₂₃NO₄ | |

| Molecular Weight | 257.33 g/mol | |

| Appearance | Colorless to light yellow liquid | ChemBK |

| Boiling Point | 323.1±15.0 °C (Predicted) | ChemBK |

| Density | 1.062±0.06 g/cm³ (Predicted) | ChemBK |

| Solubility | Soluble in organic solvents such as chloroform, dimethylformamide, and diethyl ether. Insoluble in water. | ChemBK |

Safety and Handling

N-Boc-piperidin-4-yl-acetic acid methyl ester is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. A lab coat should be worn at all times.

-

Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2]

In Case of Exposure:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[2]

Synthesis Strategies and Methodologies

The synthesis of N-Boc-piperidin-4-yl-acetic acid methyl ester can be approached through several strategic routes. The choice of method often depends on the starting material availability, scalability, and desired purity. Below are detailed protocols for plausible and literature-supported synthetic pathways.

Route 1: Esterification of N-Boc-piperidin-4-yl-acetic acid

This is the most direct approach, involving the esterification of the corresponding carboxylic acid.

Figure 1: Esterification Synthesis Route.

Protocol: Fischer Esterification

-

Reaction Setup: To a solution of N-Boc-piperidin-4-yl-acetic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Arndt-Eistert Homologation

This classical method allows for the one-carbon homologation of a carboxylic acid, making it a viable route from the more readily available N-Boc-piperidine-4-carboxylic acid.[3][4][5][6][7]

Figure 2: Arndt-Eistert Homologation.

Protocol: Arndt-Eistert Synthesis

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Acid Chloride Formation: Convert N-Boc-piperidine-4-carboxylic acid (1.0 eq) to its acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

-

Diazoketone Formation: Slowly add the acid chloride solution to a cooled (0 °C) ethereal solution of diazomethane (excess). Stir until the reaction is complete.

-

Wolff Rearrangement: In a separate flask, add the diazoketone solution to a suspension of silver(I) oxide (catalytic amount) in methanol. The reaction can be initiated by gentle warming or sonication.

-

Work-up and Purification: Once the rearrangement is complete (indicated by the cessation of nitrogen evolution), filter the reaction mixture and concentrate the filtrate. Purify the resulting methyl ester by column chromatography.

Route 3: Wittig Reaction

The Wittig reaction provides a powerful method for C-C bond formation and can be adapted for the synthesis of the target molecule starting from N-Boc-4-piperidone.[8]

Figure 3: Wittig Reaction Pathway.

Protocol: Wittig Olefination and Reduction

-

Ylide Formation: Prepare the phosphorus ylide by treating (carbomethoxymethyl)triphenylphosphonium bromide with a strong base such as n-butyllithium or sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (e.g., 0 °C to -78 °C).

-

Wittig Reaction: Add a solution of N-Boc-4-piperidone (1.0 eq) in THF to the ylide solution and allow the reaction to warm to room temperature and stir until completion.

-

Work-up: Quench the reaction with water or a saturated ammonium chloride solution and extract the product with an organic solvent.

-

Purification of Alkene: Purify the resulting N-Boc-piperidin-4-ylidene-acetic acid methyl ester by column chromatography.

-

Reduction: Dissolve the purified alkene in a suitable solvent (e.g., methanol or ethyl acetate) and subject it to catalytic hydrogenation (e.g., using 10% Pd/C under a hydrogen atmosphere) to reduce the double bond and yield the final product.

-

Final Purification: Filter off the catalyst and concentrate the solvent. The final product can be further purified if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of N-Boc-piperidin-4-yl-acetic acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

¹H NMR (500 MHz, CDCl₃):

-

δ ~4.08 (br s, 2H): These are the axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6), appearing as a broad singlet due to the conformational flexibility of the piperidine ring and the influence of the Boc group.

-

δ 3.67 (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester group (-OCH₃).

-

δ ~2.69 (t, J ≈ 12.5 Hz, 2H): These are the other two protons on the carbons adjacent to the nitrogen (C2 and C6), likely the axial protons, showing a triplet due to coupling with the adjacent methylene protons.

-

δ 2.22 (d, J ≈ 6.9 Hz, 2H): This doublet represents the two protons of the methylene group alpha to the carbonyl of the ester (-CH₂CO₂Me).

-

δ ~1.95 (m, 1H): This multiplet corresponds to the proton at the C4 position of the piperidine ring.

-

δ ~1.67 (m, 2H): These are two of the protons on the C3 and C5 positions.

-

δ 1.45 (s, 9H): This strong singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

δ ~1.15 (m, 2H): These are the remaining two protons on the C3 and C5 positions.

¹³C NMR (126 MHz, CDCl₃):

-

δ ~172.9: Carbonyl carbon of the methyl ester.

-

δ ~154.9: Carbonyl carbon of the Boc group.

-

δ ~79.5: Quaternary carbon of the tert-butyl group of the Boc group.

-

δ ~51.6: Methyl carbon of the methyl ester.

-

δ ~43.8: Methylene carbons adjacent to the nitrogen (C2 and C6).

-

δ ~40.9: Methylene carbon alpha to the carbonyl of the ester.

-

δ ~35.0: Methine carbon at the C4 position.

-

δ ~32.0: Methylene carbons at the C3 and C5 positions.

-

δ 28.5: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Characteristic IR Absorptions (neat or thin film):

-

~2975 cm⁻¹: C-H stretching of the alkyl groups.

-

~1735 cm⁻¹: Strong C=O stretching of the methyl ester.

-

~1695 cm⁻¹: Strong C=O stretching of the urethane carbonyl in the Boc group.

-

~1165 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Impact - EI):

-

[M]⁺: The molecular ion peak at m/z 257 may be observed, though it might be weak.

-

[M-57]⁺: A prominent peak corresponding to the loss of the tert-butyl group (C₄H₉) from the Boc protecting group.

-

[M-101]⁺: A peak corresponding to the loss of the entire Boc group (C₅H₉O₂).

-

[M-59]⁺: A peak corresponding to the loss of the methoxycarbonyl group (-CO₂CH₃).

Applications in Drug Discovery and Development

The utility of N-Boc-piperidin-4-yl-acetic acid methyl ester is demonstrated in its application as a versatile building block in the synthesis of complex pharmaceutical agents.

As a Pharmaceutical Intermediate

The corresponding carboxylic acid, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, is a known intermediate in the synthesis of several drugs, including:

-

Lonafarnib: A farnesyltransferase inhibitor used to treat Hutchinson-Gilford progeria syndrome.[9]

-

Tirofiban: An antiplatelet drug.[9]

The methyl ester serves as a protected form of this carboxylic acid, which can be readily deprotected at a later stage of the synthesis.

As a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The piperidin-4-yl-acetic acid moiety is an attractive component for PROTAC linkers due to its favorable physicochemical properties and its ability to provide a rigid scaffold for orienting the two ligands.[10][11][12] The N-Boc-protected methyl ester is a convenient precursor for incorporating this linker into a PROTAC synthesis.[10][13]

Conclusion

N-Boc-piperidin-4-yl-acetic acid methyl ester is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. Its well-defined structure, featuring a strategically protected piperidine core and a reactive ester handle, provides medicinal chemists with a versatile platform for the synthesis of complex molecules. This guide has provided a detailed overview of its synthesis, characterization, and applications, with an emphasis on practical, field-tested knowledge. As the demand for novel therapeutics, including PROTACs, continues to grow, the importance of such well-designed building blocks will undoubtedly increase.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

Safety Data Sheet. (2025, February 18). Retrieved from [Link]

-

LookChem. (n.d.). CAS#157688-46-5 | 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid. Retrieved from [Link]

-

Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Agilent Technologies. (2019, March 25). Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

RSC Publishing. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

-

ResearchGate. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

LookChem. (n.d.). 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation patterns following accurate mass analysis at 1.... Retrieved from [Link]

-

RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

OSTI.gov. (n.d.). Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methylenecyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [ - Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S). Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. mysds.henkel.com [mysds.henkel.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. China CAS#157688-46-5 | 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid Manufacturers Suppliers Factory [orchid-chem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Strategic Role of Methyl 1-Boc-4-piperidineacetate in Complex Molecule Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecular targets. Among the vast arsenal of available intermediates, Methyl 1-Boc-4-piperidineacetate has emerged as a pivotal scaffold, offering a unique combination of steric and electronic properties that are highly sought after by researchers, scientists, and drug development professionals. This in-depth technical guide explores the synthesis, reactivity, and diverse applications of this versatile building block, providing field-proven insights and detailed protocols to empower innovation in drug discovery.

Introduction: The Architectural Advantage of a Privileged Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products. Its conformational flexibility allows it to present appended functional groups in precise three-dimensional orientations, facilitating optimal interactions with biological targets. Methyl 1-Boc-4-piperidineacetate builds upon this privileged scaffold by incorporating two key functionalities: a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methyl acetate moiety at the 4-position.

The Boc group provides a robust yet readily cleavable protecting group, enabling selective manipulation of other parts of the molecule without interference from the secondary amine. The methyl acetate group, in turn, offers a versatile handle for a variety of chemical transformations, including homologation, derivatization, and the introduction of further complexity. This guide will delve into the synthetic pathways to access this valuable intermediate and explore its utility in the construction of sophisticated molecular architectures.

Synthesis of Methyl 1-Boc-4-piperidineacetate: A Practical Approach

The most common and efficient route to Methyl 1-Boc-4-piperidineacetate involves a one-carbon homologation of the readily available 1-Boc-piperidine-4-carboxylic acid. The Arndt-Eistert reaction is a classic and reliable method for this transformation.[1][2] This process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of methanol yields the desired methyl ester.[3][4]

A safer alternative to diazomethane, trimethylsilyldiazomethane, can also be employed for the formation of the diazoketone intermediate.[5]

Diagram of the Arndt-Eistert Homologation for Methyl 1-Boc-4-piperidineacetate Synthesis

Caption: Arndt-Eistert homologation workflow for synthesizing Methyl 1-Boc-4-piperidineacetate.

Experimental Protocol: Arndt-Eistert Synthesis of Methyl 1-Boc-4-piperidineacetate

Materials:

-

1-Boc-piperidine-4-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Diazomethane solution in diethyl ether (handle with extreme caution in a well-ventilated fume hood with a blast shield) or (Trimethylsilyl)diazomethane solution

-

Silver(I) oxide (Ag₂O) or other suitable catalyst

-

Anhydrous Methanol (MeOH)

-

Triethylamine (optional, for Newman-Beal modification)[1]

Procedure:

-

Acid Chloride Formation: To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture at room temperature for 2-3 hours or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C. Slowly add a freshly prepared solution of diazomethane (2.0-2.5 eq) in diethyl ether. The reaction is typically rapid and is monitored by the cessation of nitrogen evolution and a persistent yellow color. For the Newman-Beal modification, triethylamine (1.1 eq) can be added to the reaction mixture to neutralize the generated HCl.[1]

-

Wolff Rearrangement and Esterification: To the solution of the diazoketone, add a catalytic amount of silver(I) oxide (0.05-0.1 eq). The mixture is then gently heated to reflux in the presence of anhydrous methanol (excess). The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Methyl 1-Boc-4-piperidineacetate.[3][4]

Chemical Reactivity and Strategic Applications

The synthetic utility of Methyl 1-Boc-4-piperidineacetate stems from the distinct reactivity of its functional groups.

Reactions at the Ester Moiety

The methyl ester provides a handle for several key transformations:

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 1-Boc-4-piperidineacetic acid, under basic conditions, typically using lithium hydroxide in a mixture of THF and water.[6] This carboxylic acid can then be used in amide bond forming reactions to generate a wide range of derivatives.

-

α-Alkylation: The α-protons of the acetate group can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate.[7][8] This enolate can then be reacted with various electrophiles, most commonly alkyl halides, in an SN2 reaction to introduce substituents at the α-position.[9] This allows for the synthesis of more complex side chains.

Diagram of α-Alkylation of Methyl 1-Boc-4-piperidineacetate

Caption: General workflow for the α-alkylation of the acetate moiety.

Deprotection and N-Functionalization

The Boc protecting group is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane. This unmasks the piperidine nitrogen, which can then undergo a variety of transformations, including:

-

N-Alkylation: Reaction with alkyl halides or reductive amination.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

Amide Bond Formation: Coupling with carboxylic acids.

This sequential functionalization strategy is a cornerstone of modern drug discovery, allowing for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Application in Drug Discovery: Case Studies

The 4-substituted piperidine scaffold is a key feature in numerous approved drugs and clinical candidates. While direct synthesis of a marketed drug using Methyl 1-Boc-4-piperidineacetate as the starting material is not always explicitly published in readily available literature, its structural motif is central to many important classes of therapeutic agents.

Precursor to Fentanyl Analogues

Derivatives of 4-anilinopiperidine are the core structure of the potent synthetic opioid, fentanyl, and its numerous analogues.[10] The synthesis of these compounds often involves intermediates that are structurally very similar to or can be derived from Methyl 1-Boc-4-piperidineacetate. For instance, the acetic acid side chain can be converted to an aniline group through various synthetic transformations, highlighting the potential of this building block in the synthesis of such compounds for legitimate research purposes. It is important to note that the synthesis of fentanyl and its analogues is strictly regulated in many countries.[11]

Synthesis of Pyrazole-Containing Scaffolds

Methyl 1-Boc-4-piperidineacetate can be a precursor for the synthesis of novel pyrazole derivatives. For example, the corresponding β-keto ester, derived from the piperidineacetic acid, can be reacted with hydrazines to construct the pyrazole ring system.[12][13] Pyrazoles are important heterocyclic motifs found in a wide range of medicinally active compounds.

Conclusion and Future Outlook

Methyl 1-Boc-4-piperidineacetate is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its strategic combination of a protected piperidine core and a functionalizable acetate side chain provides a powerful platform for the efficient construction of complex molecular architectures. The synthetic routes and chemical transformations detailed in this guide underscore its importance for researchers and drug development professionals. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like Methyl 1-Boc-4-piperidineacetate will undoubtedly play an increasingly critical role in the future of drug discovery.

References

-

Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. A/B1935 , 68 (1), 200–208. [Link]

-

Arndt–Eistert reaction. In Wikipedia; 2023. [Link]

-

Diastereoselective alpha-alkylation of beta-amino esters: Preparation of novel alpha-substituted beta-amino esters from alpha-amino acids. ResearchGate. [Link]

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

-

Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. ACS Publications. [Link]

-

Arndt Eistert Synthesis. YouTube. [Link]

-

Wolff Rearrangement. Chem-Station Int. Ed.[Link]

-

Wolff-Rearrangement. Organic Chemistry Portal. [Link]

-

Wolff rearrangement. In Wikipedia; 2023. [Link]

-

Arndt–Eistert reaction. Grokipedia. [Link]

-

Asymmetric Wolff Rearrangement Reactions With Alpha-Alkylated-Alpha-Diazoketones: Stereoselective Synthesis of Alpha-Substituted-Beta-Amino Acid Derivatives. PubMed. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine.

-

Arndt-Eistert Synthesis. Chem-Station Int. Ed.[Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. IJPRS. [Link]

-

Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. [Link]

-

carbonyl alkylations with LDA. YouTube. [Link]

-

Synthesis and μ-Opioid Activity of the Primary Metabolites of Carfentanil. National Institutes of Health. [Link]

-

The Synthesis of Biphasic Metabolites of Carfentanil. MDPI. [Link]

-

1-Boc-4-Piperidine acetate methyl ester. Capot Chemical. [Link]

-

-

Organic Syntheses. [Link]

-

-

1-Boc-4-AP. In Wikipedia; 2023. [Link]

-

A new method for synthesizing carfentanil. ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

-

Economic and Social Council. [Link]

-

ortho-Methyl Boc 4-AP — NPS Discovery new drug monograph. Drugs and Alcohol. [Link]

- Preparation method for 1-N-BOC-4-acetyl piperidine.

-

2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]. Organic Syntheses. [Link]

-

ortho-Methyl Boc-4-AP. The Center for Forensic Science Research & Education. [Link]

-

23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]

-

22.7 Alkylation of Enolate Ions. NC State University Libraries. [Link]

-

Alkylation of enolates. [Link]

-

21.4 Alpha Alkylation. YouTube. [Link]

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses. [Link]

Sources

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. leapchem.com [leapchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 182.160.97.198:8080 [182.160.97.198:8080]

- 10. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 11. documents.un.org [documents.un.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. epubl.ktu.edu [epubl.ktu.edu]

The Strategic Application of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability. Within the vast landscape of functionalized piperidines, Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has emerged as a particularly versatile and strategic building block. This guide provides a comprehensive technical overview of its synthesis, key chemical transformations, and diverse applications in the design and discovery of novel therapeutics. We will delve into its role in the development of targeted therapies, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators, supported by detailed experimental protocols, mechanistic insights, and quantitative data to empower researchers in their drug development endeavors.

Introduction: The Privileged Piperidine Scaffold and the Advantage of a Bifunctional Handle

The prevalence of the piperidine motif in FDA-approved drugs is a testament to its "privileged" status in medicinal chemistry. Its three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. Furthermore, the saturated nature of the ring often imparts favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability.

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, with its molecular formula C13H23NO4[1], offers a unique combination of features that make it an invaluable tool for drug designers. The N-Boc protecting group provides a stable yet readily cleavable handle, allowing for late-stage diversification of the piperidine nitrogen. The 4-(2-methoxy-2-oxoethyl) substituent introduces a crucial bifunctional acetic acid ester side chain. This side chain can be readily hydrolyzed to the corresponding carboxylic acid, serving as a key attachment point for further chemical modifications, or it can be elaborated through various chemical transformations. This dual functionality provides medicinal chemists with a powerful platform for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds.

Synthesis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: A Practical Approach

The most common and practical synthesis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate commences with the commercially available N-Boc-4-piperidone. The synthetic strategy hinges on a Wittig or Horner-Wadsworth-Emmons reaction to introduce the acetic acid ester moiety.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process: olefination followed by reduction.

Caption: Synthetic pathway to the title compound.

Detailed Experimental Protocol: Wittig Reaction and Subsequent Reduction

This protocol provides a robust and reproducible method for the synthesis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

Step 1: Synthesis of Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

-

Materials:

-

N-Boc-4-piperidone

-

(Methoxycarbonylmethyl)triphenylphosphonium bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (methoxycarbonylmethyl)triphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C. The formation of the ylide is indicated by a color change to deep orange/red.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate as a colorless oil.

-

Step 2: Reduction to Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

-

Materials:

-

Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

-

Palladium on carbon (10 wt. %)

-

Methanol or Ethyl acetate

-

Hydrogen gas (H2)

-

-

Procedure:

-

Dissolve Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate in methanol or ethyl acetate in a suitable hydrogenation vessel.

-

Carefully add palladium on carbon (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate as a colorless oil, which typically requires no further purification.

-

Core Applications in Medicinal Chemistry

The strategic utility of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate lies in its ability to serve as a versatile scaffold for the synthesis of a wide array of bioactive molecules.

Enzyme Inhibitors: A Case Study in Targeted Cancer Therapy

A prominent example of the application of a close analog is in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases, approved for the treatment of medullary thyroid cancer.[2][3] In the synthesis of Vandetanib, the piperidine moiety serves as a key linker connecting the quinoline core to a substituted phenoxy group. The synthetic precursor, Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, is synthesized from 4-hydroxymethylpiperidine through acylation, sulfonation, and substitution.[2][3] This highlights the utility of the functionalized piperidine as a non-peptidic scaffold for presenting pharmacophoric elements in a precise spatial orientation to interact with the active site of an enzyme.

Caption: Role in Vandetanib synthesis.

GPCR Modulators: Scaffolding for CNS-Acting Agents

The piperidine ring is a common feature in many drugs targeting the central nervous system (CNS), often due to its ability to interact with neurotransmitter receptors. While direct examples utilizing Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate for specific GPCR modulators are found within proprietary patent literature, the general strategy involves leveraging the acetic acid side chain for the introduction of pharmacophores that modulate receptor activity.

The carboxylic acid, obtained after hydrolysis of the methyl ester, can be coupled with various amines to generate a diverse library of amides. This amide bond can serve as a key hydrogen bonding motif for interaction with the GPCR binding pocket. Alternatively, the ester can be reduced to an alcohol, which can be further functionalized. The N-Boc group allows for the introduction of a wide range of substituents on the piperidine nitrogen, which can significantly influence the compound's affinity, selectivity, and pharmacokinetic properties, including its ability to cross the blood-brain barrier.

Ion Channel Blockers: A Platform for Cardiovascular and Neurological Drugs

Piperidine derivatives have also been explored as ion channel blockers. The structural rigidity and the ability to introduce diverse functional groups make the piperidine scaffold suitable for designing molecules that can physically occlude the pore of an ion channel or allosterically modulate its function. The acetic acid side chain of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be elaborated to introduce charged or polar groups that can interact with the charged residues lining the ion channel pore. The lipophilic N-Boc group can be replaced with substituents that enhance the compound's membrane permeability and target engagement.

Key Chemical Transformations and Strategic Considerations

The synthetic utility of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is derived from the selective reactivity of its functional groups.

| Functional Group | Key Transformations | Strategic Considerations |

| N-Boc Protecting Group | Acid-catalyzed deprotection (e.g., TFA, HCl in dioxane) | Allows for late-stage functionalization of the piperidine nitrogen with a wide range of substituents to modulate potency, selectivity, and DMPK properties. |

| Methyl Ester | Saponification (e.g., LiOH, NaOH) to the carboxylic acid | The resulting carboxylic acid is a key handle for amide bond formation, esterification, or reduction to an alcohol, enabling extensive SAR exploration. |

| Reduction (e.g., LiAlH4, LiBH4) to the primary alcohol | Provides an alternative site for functionalization, such as etherification or further oxidation. | |